(+)-Tubocurarine chloride pentahydrate is a quaternary ammonium compound that functions primarily as a neuromuscular blocking agent. It is derived from the natural alkaloid tubocurarine, which is traditionally extracted from the bark of the Chondrodendron tomentosum plant. This compound has significant historical relevance as it was used by indigenous peoples of South America as a poison for hunting. In modern medicine, it is utilized in surgical procedures to induce muscle relaxation.
Tubocurarine was first isolated in the 19th century and has since been synthesized in laboratories. The pentahydrate form, specifically, is often used in research and clinical settings due to its stability and solubility in water. The compound's chemical structure includes two chloride ions and five water molecules associated with each molecule of tubocurarine, leading to its designation as a pentahydrate.
Tubocurarine is classified as a benzylisoquinoline alkaloid. It acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction, inhibiting the action of acetylcholine and thereby preventing muscle contraction.
The synthesis of (+)-tubocurarine chloride pentahydrate can be achieved through several methods, including both natural extraction and total synthesis. The total synthesis involves complex organic reactions that can include:
The molecular formula for (+)-tubocurarine chloride pentahydrate is . Its molar mass is approximately 771.72 g/mol. The structure features a complex arrangement typical of benzylisoquinoline alkaloids, characterized by:
The compound exhibits specific optical activity, with a specific rotation ranging from +185° to +195° when dissolved in water.
Tubocurarine can undergo various chemical reactions, including:
These reactions are essential for understanding the stability and reactivity of tubocurarine in biological systems, particularly its interaction with acetylcholine receptors.
The mechanism by which (+)-tubocurarine exerts its effects involves blocking the nicotinic acetylcholine receptors at the neuromuscular junction. This blockade prevents acetylcholine from binding to its receptor, thereby inhibiting muscle contraction.
The onset of action for tubocurarine is approximately 5 minutes, with a duration lasting between 60 to 120 minutes. This pharmacokinetic profile makes it suitable for use during surgical procedures requiring muscle relaxation.
(+)-Tubocurarine chloride pentahydrate has several applications in scientific research and clinical settings:
Chondrodendron tomentosum, a tropical vine within the Menispermaceae family, served as the primary source of curare—a complex arrow poison used by Indigenous communities across the Amazon Basin for centuries. South American hunters meticulously prepared curare by macerating the vine’s bark and stems, often combining it with other botanicals like Strychnos toxifera, to create lethal dart coatings for hunting [1] [8]. The poison’s mechanism was elegantly selective: it induced rapid paralysis and respiratory failure in prey by blocking neuromuscular transmission, yet posed no risk to consumers of contaminated meat due to its inability to cross gastrointestinal mucous membranes [2] [4]. This ethnobotanical application exemplified sophisticated Indigenous knowledge of neuropharmacology, with preparation techniques varying regionally. "Tube curare," named for its storage in bamboo tubes, predominantly derived from C. tomentosum, while "calabash curare" (stored in gourds) often incorporated Strychnos alkaloids [2] [4]. European explorers like Charles Waterton (1825) documented its effects, noting prey died "gently, without apparent pain" [1].
The journey from crude curare to pharmacologically defined (+)-tubocurarine chloride pentahydrate spanned decades of interdisciplinary research. Initial alkaloid isolation attempts date to 1867 by Boehm, but the breakthrough came in 1935 when Harold King, a Welsh chemist, successfully isolated crystalline d-tubocurarine from museum-curated curare samples [2] [4]. King’s work revealed a benzylisoquinoline alkaloid backbone, though his proposed bis-quaternary structure (with two dimethylated nitrogen atoms) persisted for 35 years as the accepted model [2] [9]. In 1970, advanced analytical techniques—including nuclear magnetic resonance (NMR) and X-ray crystallography—led to a pivotal correction: tubocurarine is a mono-quaternary alkaloid, featuring one tertiary and one quaternary nitrogen [2] [9]. The compound’s biosynthesis involves radical coupling of (R)- and (S)-N-methylcoclaurine, derived from L-tyrosine via norcoclaurine synthase (NCS), with methylation by S-adenosyl methionine (SAM) completing the process [2] [9].
Table 1: Key Chemical Identifiers of (+)-Tubocurarine Chloride Pentahydrate
Property | Value | Source |
---|---|---|
CAS Number (anhydrous) | 57-94-3 | [4] |
CAS Number (pentahydrate) | 6989-98-6 | [6] [10] |
Molecular Formula | C₃₇H₄₁ClN₂O₆·HCl·5H₂O | [6] |
Molecular Weight | 771.73 g/mol | [6] |
Specific Rotation (α) | +195° to +224° (c = 0.5% in H₂O) | [4] [10] |
Melting Point | 275–280°C (decomposition) | [10] |
Biosynthetic Precursors | (R)- and (S)-N-methylcoclaurine | [2] |
The therapeutic repurposing of tubocurarine marked a revolution in surgical anesthesia, though its path was protracted. Early physiological studies by Claude Bernard (1840) demonstrated that curare’s site of action was the neuromuscular junction, selectively paralyzing voluntary muscles without affecting sensory nerves or consciousness [1] [2]. Despite observations by German physician Arthur Läwen (1912), who used curare for intraoperative muscle relaxation, the medical community largely overlooked its potential until the 1940s [1] [9]. In 1942, anesthesiologists Harold Griffith and Enid Johnson at Montreal Homeopathic Hospital administered purified tubocurarine during an appendectomy, facilitating deep abdominal muscle relaxation under lighter general anesthesia [2] [9]. This event catalyzed the era of "balanced anesthesia," combining barbiturates, inhalation agents, and neuromuscular blockers. By 1941, approximately 30,000 patients had received tubocurarine, but Griffith and Johnson’s published protocol standardized its use [9]. The standardized extract Intocostrin (1939) and later tubocurarine chloride became clinical staples [1] [2]. However, inherent limitations—including histamine release, ganglion blockade, and prolonged duration—spurred drug development. By the 1960s–1990s, safer synthetic agents (e.g., pancuronium, rocuronium) replaced tubocurarine, though it remains the prototypical non-depolarizing neuromuscular blocker [3] [9].
Table 2: Key Milestones in the Clinical Adoption of Tubocurarine
Year | Event | Significance |
---|---|---|
1840 | Claude Bernard identifies neuromuscular junction as curare’s site of action | Validated selective paralysis mechanism [1] |
1935 | Harold King isolates d-tubocurarine | Provided pure compound for pharmacological study [4] |
1939 | McIntyre & Bennett standardize Intocostrin from C. tomentosum | Enabled reproducible clinical dosing [1] [2] |
1942 | Griffith & Johnson pioneer intraoperative use | Established tubocurarine as anesthetic adjunct [2] [9] |
1940s–1960s | "Liverpool technique" popularizes balanced anesthesia | Cemented muscle relaxants in modern surgery [9] |
1964–1994 | Pancuronium, vecuronium, rocuronium developed | Safer alternatives with fewer side effects [3] [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7